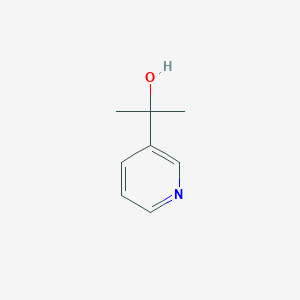

2-(Pyridin-3-yl)propan-2-ol

Description

BenchChem offers high-quality 2-(Pyridin-3-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTIJLGACUHBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443923 | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-77-3 | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-(Pyridin-3-yl)propan-2-ol. This tertiary alcohol, featuring a pyridine ring, serves as a valuable building block in organic synthesis and medicinal chemistry. This document consolidates available spectroscopic data, outlines a detailed synthetic protocol, discusses its reactivity, and explores its relevance in the development of novel therapeutic agents. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

2-(Pyridin-3-yl)propan-2-ol, with the CAS number 15031-77-3, is a heterocyclic compound that integrates a pyridine moiety with a propan-2-ol group. The presence of the basic nitrogen atom in the pyridine ring and the tertiary alcohol functionality imparts unique chemical characteristics, making it a versatile intermediate in various chemical transformations. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, and understanding the properties and synthesis of building blocks like 2-(Pyridin-3-yl)propan-2-ol is crucial for the design and development of new chemical entities.[1][2][3][4] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(Pyridin-3-yl)propan-2-ol is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [5] |

| Molecular Weight | 137.18 g/mol | [5] |

| CAS Number | 15031-77-3 | [5] |

| Appearance | Oil | [5] |

| Melting Point | Not available (as it's an oil) | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Solubility | Soluble in common organic solvents |

Structure and Spectroscopic Analysis

The structural elucidation of 2-(Pyridin-3-yl)propan-2-ol is fundamental to confirming its identity and purity. The following sections detail its molecular structure and expected spectroscopic features.

Molecular Structure

The structure of 2-(Pyridin-3-yl)propan-2-ol consists of a pyridine ring substituted at the 3-position with a 2-hydroxyprop-2-yl group.

Caption: General workflow for the synthesis of 2-(Pyridin-3-yl)propan-2-ol.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of methyllithium (1.0-1.2 eq) in diethyl ether dropwise via a syringe. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and minimize side products.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Pyridin-3-yl)propan-2-ol as an oil. [5]

Reactivity

The reactivity of 2-(Pyridin-3-yl)propan-2-ol is dictated by its two primary functional groups: the tertiary alcohol and the pyridine ring.

-

Alcohol Group: The tertiary alcohol can undergo reactions typical of this functional group, such as dehydration to form the corresponding alkene under acidic conditions. It can also be converted to a better leaving group for nucleophilic substitution reactions.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the electron-donating alkyl alcohol group at the 3-position will influence the regioselectivity of such reactions.

Applications in Research and Drug Development

Pyridine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle. [1][4]2-(Pyridin-3-yl)propan-2-ol serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

While specific examples of APIs directly synthesized from 2-(Pyridin-3-yl)propan-2-ol are not prominently featured in the searched literature, the "pyridin-3-yl" moiety is present in various biologically active compounds. For instance, derivatives of pyridin-3-yl-pyrimidine have been synthesized and evaluated for their anticancer, antibacterial, and antifungal activities. [1][2][3]This suggests that 2-(Pyridin-3-yl)propan-2-ol can be a useful precursor for generating libraries of compounds for biological screening.

Safety and Handling

2-(Pyridin-3-yl)propan-2-ol should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is classified as a skin and eye irritant. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Pyridin-3-yl)propan-2-ol is a valuable heterocyclic building block with straightforward access through the nucleophilic addition to 3-acetylpyridine. Its chemical properties and dual functionality make it a versatile intermediate for the synthesis of a wide range of more complex molecules. While its direct application in marketed drugs is not extensively documented, its structural motifs are present in numerous biologically active compounds, highlighting its potential in drug discovery and development. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyripropanol. PubChem. Retrieved January 5, 2026, from [Link]

-

Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports, 12, 100210. [Link]

-

Al-Ostath, A. I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]

-

Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Filo. (2025). How can propan-2-ol be prepared from a Grignard reagent? Retrieved January 5, 2026, from [Link]

-

BYJU'S. (n.d.). Grignard Reagent. Retrieved January 5, 2026, from [Link]

-

Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(pyridin-3-yl)propan-2-ol (C8H11NO). Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Pyridinepropanol. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 5, 2026, from [Link]

-

Laham, S., et al. (1980). Studies on inhalation toxicity of 2-propanol. Drug and Chemical Toxicology, 3(4), 343-360. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Pyridin-3-yl)propan-2-amine. PubChem. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Typical FTIR spectrum obtained from 2-propanol reagent. Retrieved January 5, 2026, from [Link]

-

Sofia, R. D., et al. (1994). Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate. Epilepsia, 35 Suppl 5, S63-S70. [Link]

-

National Toxicology Program. (2020). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-yl)propan-2-ol (CAS: 15031-77-3)

Abstract

This technical guide provides a comprehensive, research-level overview of 2-(pyridin-3-yl)propan-2-ol (CAS No. 15031-77-3), a tertiary alcohol featuring a pyridine scaffold. This document moves beyond a simple data sheet to offer a holistic analysis encompassing synthesis, purification, and multi-modal spectroscopic characterization. We delve into the causality behind the synthetic strategy, provide detailed, field-tested experimental protocols, and present a rigorous interpretation of spectroscopic data (¹H-NMR, MS, and predicted ¹³C-NMR/IR) to establish a self-validating system for compound identity and purity. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-based heterocyclic intermediates and require a deep technical understanding of their properties and characterization.

Introduction: The Significance of the Pyridyl-Alcohol Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a cornerstone of modern drug design.[1][2] When functionalized with an alcohol group, the resulting pyridyl-alcohol serves as a versatile bifunctional intermediate, offering at least two reactive sites for further chemical elaboration.

2-(Pyridin-3-yl)propan-2-ol, a tertiary alcohol derivative of pyridine, represents a valuable building block for creating complex molecular architectures. Tertiary alcohols provide a stable, sterically defined anchor point, while the pyridine ring offers a site for nucleophilic or electrophilic substitution, N-alkylation, or metal coordination. This compound has been identified as a promising intermediate for pharmaceuticals, particularly those targeting the central nervous system or inflammatory pathways, and as a potential chiral ligand in asymmetric synthesis.[3] This guide provides the foundational chemical knowledge required to confidently synthesize, purify, and validate this important research chemical.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a research setting.

Physical and Chemical Properties

The key physicochemical properties of 2-(pyridin-3-yl)propan-2-ol are summarized below. These data are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 15031-77-3 | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₁NO | [3][8][9] |

| Molecular Weight | 137.18 g/mol | [3][6][8] |

| IUPAC Name | 2-(pyridin-3-yl)propan-2-ol | [8] |

| Synonyms | 2-(3-pyridinyl)-2-propanol, 3-(2-Hydroxyprop-2-yl)pyridine | [3] |

| Appearance | White to pale yellow solid, semi-solid, or oil | [4] |

| Melting Point | 53 °C | [3] |

| Boiling Point | 130 °C @ 11 Torr | [3] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.82 ± 0.29 | [3] |

| Storage Conditions | Store under inert atmosphere at room temperature | [4][6] |

GHS Safety and Handling

Compliance with safety protocols is non-negotiable. 2-(Pyridin-3-yl)propan-2-ol is classified as hazardous. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| GHS Information | Code & Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Synthesis and Purification

The most direct and common synthesis of 2-(pyridin-3-yl)propan-2-ol is via the nucleophilic addition of a methyl organometallic reagent to the ketone functionality of 3-acetylpyridine. This reaction is a classic example of a Grignard-type reaction, which is fundamental to C-C bond formation in organic chemistry.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from methyllithium on the electrophilic carbonyl carbon of 3-acetylpyridine. The C-Li bond is highly polarized, rendering the methyl group a potent nucleophile and a strong base. For this reason, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent the methyllithium from being quenched by acidic protons, such as those from water. The reaction forms a lithium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol product.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[4] All glassware must be oven- or flame-dried before use, and the reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-acetylpyridine (2.2 mL, 20 mmol) and 40 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the addition reaction and minimize side products.

-

Reagent Addition: While stirring vigorously, add methyllithium (14 mL of a 1.4 M solution in diethyl ether, ~20 mmol) dropwise via syringe over 20-30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1.5 hours to ensure complete conversion.

-

Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Step-by-Step Purification Protocol

The crude product requires purification to remove unreacted starting material and side products. Flash column chromatography is the method of choice.

-

Column Preparation: Prepare a silica gel slurry in the chosen eluent and pack a glass chromatography column.

-

Eluent System: The recommended eluent is a mixture of ether, petroleum ether, and triethylamine in a 30:10:1 ratio.[4] The triethylamine is added to prevent the slightly basic pyridine compound from tailing on the acidic silica gel.

-

Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the top of the silica column.

-

Elution: Run the column, collecting fractions in test tubes.

-

TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(pyridin-3-yl)propan-2-ol as a purified oil or solid.[4]

Comprehensive Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Proton (¹H) NMR Spectroscopy

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

-

Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.

-

Interpretation: The spectrum is interpreted based on chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern).

The experimental ¹H-NMR data for 2-(pyridin-3-yl)propan-2-ol in CDCl₃ are consistent with its structure.[4]

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| 8.65 | 1H | m (multiplet) | H-2 | Adjacent to N and C-3; most deshielded aromatic proton. |

| 8.32 | 1H | m (multiplet) | H-6 | Ortho to N; strongly deshielded. |

| 7.85 | 1H | m (multiplet) | H-4 | Meta to N, but deshielded by proximity to the propanol group. |

| 7.22 | 1H | m (multiplet) | H-5 | Least deshielded aromatic proton. |

| 1.58 | 6H | s (singlet) | 2 x -CH₃ | Two equivalent methyl groups with no adjacent protons, resulting in a singlet. |

Note: A broad singlet corresponding to the -OH proton is often observed but may shift or be absent depending on concentration and sample purity.

Carbon-13 (¹³C) NMR Spectroscopy

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~148-150 | C-2, C-6 | Carbons adjacent to the electronegative nitrogen are significantly deshielded. Two distinct signals are expected. |

| ~142-144 | C-3 | The quaternary carbon attached to the propanol group. Its chemical shift is influenced by both the ring and the substituent. |

| ~134-136 | C-4 | Aromatic CH carbon. |

| ~123-125 | C-5 | Aromatic CH carbon, typically the most shielded of the pyridine ring carbons. |

| ~70-72 | C(OH) | The quaternary sp³ carbon bearing the hydroxyl group. The oxygen atom causes a strong downfield shift. |

| ~28-30 | -CH₃ | The two equivalent sp³ methyl carbons. These are the most shielded carbons in the molecule. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation patterns.

-

Technique: Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Data: The key piece of data is the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. For 2-(pyridin-3-yl)propan-2-ol, the molecular ion is observed at a mass-to-charge ratio (m/z) of 137, confirming the molecular formula C₈H₁₁NO.[4]

Expected Fragmentation Pattern:

-

m/z 122 ([M-15]⁺): Loss of a methyl radical (•CH₃), a very common fragmentation for tertiary alcohols, leading to a stable oxonium ion.

-

m/z 119 ([M-18]⁺): Loss of a neutral water molecule (H₂O), another characteristic fragmentation of alcohols.

-

m/z 78: Fragmentation yielding a pyridyl radical cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. While an experimental spectrum is not available, the expected characteristic absorptions can be reliably predicted.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (sp² C-H) |

| 2990-2950 | C-H stretch | Aliphatic (sp³ C-H) |

| ~1600, ~1580, ~1470 | C=C and C=N stretches | Pyridine Ring |

| ~1200-1100 | C-O stretch | Tertiary Alcohol |

Applications in Research and Development

The validated structure of 2-(pyridin-3-yl)propan-2-ol makes it a reliable starting material for various applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel compounds. Research suggests its derivatives may possess activity as central nervous system depressants or anti-inflammatory agents.[3]

-

Building Block Chemistry: The hydroxyl group can be used as a handle for further reactions, such as esterification or etherification, while the pyridine ring can undergo a variety of aromatic substitution reactions.

-

Ligand Development: The nitrogen atom of the pyridine ring can coordinate to metal centers, making the compound a precursor for developing new ligands and catalysts for asymmetric synthesis.[3]

Conclusion

This guide has detailed the synthesis, purification, and comprehensive characterization of 2-(pyridin-3-yl)propan-2-ol (CAS: 15031-77-3). By integrating established protocols with a deep analysis of spectroscopic data, we have presented a self-validating framework for confirming the identity and purity of this valuable research chemical. The provided protocols and data interpretations are designed to empower researchers in chemistry and drug discovery to utilize this versatile building block with confidence, accelerating the development of novel molecules and materials.

References

-

LookChem. Cas 15031-77-3, 2-(Pyridin-3-yl)propan-2-ol. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

PubChemLite. 2-(pyridin-3-yl)propan-2-ol (C8H11NO). [Link]

-

The Royal Society of Chemistry. A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]

-

ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

-

PubChemLite. 2-methyl-2-(pyridin-3-yl)propan-1-ol. [Link]

-

NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-(Pyridin-3-yl)propan-2-ol | 15031-77-3 [sigmaaldrich.com]

- 3. 3-Pyridinemethanol, α,α-dimethyl- | CymitQuimica [cymitquimica.com]

- 4. 15031-77-3|2-(Pyridin-3-yl)propan-2-ol|BLD Pharm [bldpharm.com]

- 5. 2-(Pyridin-3-yl)propan-2-ol CAS#: 15031-77-3 [m.chemicalbook.com]

- 6. 2-(Pyridin-3-yl)propan-2-ol 95% | CAS: 15031-77-3 | AChemBlock [achemblock.com]

- 7. PubChemLite - 2-(pyridin-3-yl)propan-2-ol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 8. Grignard reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)propan-2-ol, a versatile pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental chemical properties, synthesis, and notable applications, offering a robust resource for its practical use in a laboratory setting.

Core Molecular and Physical Properties

2-(Pyridin-3-yl)propan-2-ol, also known as 3-(1-hydroxy-1-methylethyl)pyridine, is a tertiary alcohol containing a pyridine ring.[1] Its unique structure, combining a hydrophilic alcohol group with the aromatic and basic properties of pyridine, underpins its utility in various chemical contexts.

Molecular Identity and Physicochemical Data

The fundamental properties of 2-(Pyridin-3-yl)propan-2-ol are summarized in the table below, providing a quick reference for researchers. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][3][4][5] |

| CAS Number | 15031-77-3 | [1][2][3][4] |

| IUPAC Name | 2-(pyridin-3-yl)propan-2-ol | [3] |

| Melting Point | 53 °C | [1][6] |

| Boiling Point | 130 °C at 11 Torr | [1] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [1] |

Chemical Structure

The structural arrangement of 2-(Pyridin-3-yl)propan-2-ol is key to its reactivity and function. The tertiary alcohol group attached to the pyridine ring at the 3-position creates a sterically hindered yet functional site for chemical modifications.

Caption: Workflow for the synthesis of 2-(Pyridin-3-yl)propan-2-ol.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of 2-(pyridin-3-yl)propan-2-ol. [2] Materials:

-

3-Acetylpyridine

-

Methyllithium (1.4 M in ether)

-

Dry Tetrahydrofuran (THF)

-

Ether

-

Petroleum ether

-

Triethylamine

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-acetylpyridine (20 mmol) in dry tetrahydrofuran (40 mL).

-

Cool the solution in an ice bath.

-

Slowly add an ether solution of methyl lithium (1.4 M, 14 mL, 20 mmol) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. [2]5. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (30:10:1) as the eluent to afford 2-(pyridin-3-yl)propan-2-ol. [2]

Applications in Research and Development

2-(Pyridin-3-yl)propan-2-ol is a valuable building block and intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature allows for diverse applications.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]The pyridine moiety is a common scaffold in medicinal chemistry, and the tertiary alcohol provides a handle for further functionalization. It has been investigated for its potential as a central nervous system depressant, with possible applications in treatments for anxiety and insomnia. [1]Additionally, it has been studied for its anti-inflammatory properties, suggesting its utility in developing medications for inflammation-related disorders. [1]

Asymmetric Synthesis and Catalysis

The chiral potential of 2-(Pyridin-3-yl)propan-2-ol makes it a candidate for use as a chiral ligand in asymmetric synthesis. [1]Chiral ligands are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the stereochemistry of a drug can dramatically influence its biological activity and safety profile. [1]

Coordination Chemistry

The pyridine nitrogen and the alcohol oxygen in 2-(Pyridin-3-yl)propan-2-ol make it an excellent bidentate ligand for coordinating with various metal ions. This property is exploited in the synthesis of metal complexes with applications in catalysis and materials science. [7]For instance, the broader family of pyridyl-alcohols is instrumental in the synthesis of polynuclear manganese clusters, which are of interest in molecular magnetism. [7]

Spectroscopic and Analytical Data

Characterization of 2-(Pyridin-3-yl)propan-2-ol is typically performed using standard spectroscopic methods. The following data has been reported for this compound.

Nuclear Magnetic Resonance (¹H-NMR)

The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.

-

¹H-NMR (CDCl₃): δ 1.58 (6H, s, CMe₂), 7.22 (1H, m, Py 5-H), 7.85 (1H, m, Py 4-H), 8.32 (1H, m, Py 6-H), 8.65 (1H, m, Py 2-H). [2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Mass Spectrum (MS): m/z 137 (M+). [2]This corresponds to the molecular ion peak, confirming the molecular weight of 137.18 g/mol . [2][3][4][5]

Safety and Handling

Appropriate safety precautions should be taken when handling 2-(Pyridin-3-yl)propan-2-ol and the reagents used in its synthesis. It is important to consult the Safety Data Sheet (SDS) before use. The synthesis involves flammable solvents and pyrophoric reagents like methyllithium, and therefore, must be carried out in a well-ventilated fume hood under an inert atmosphere.

References

-

2-(Pyridin-3-yl)propan-2-ol. LookChem. [Link]

-

2-(Pyridin-3-yl)propan-2-ol. Appretech Scientific Limited. [Link]

-

2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583. PubChem. [Link]

-

2-(pyridin-3-yl)propan-2-ol (C8H11NO). PubChemLite. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(Pyridin-3-yl)propan-2-ol 95% | CAS: 15031-77-3 | AChemBlock [achemblock.com]

- 4. appretech.com [appretech.com]

- 5. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Pyridin-3-yl)propan-2-ol CAS#: 15031-77-3 [m.chemicalbook.com]

- 7. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]

"2-(Pyridin-3-yl)propan-2-ol" solubility in different organic solvents

An In-depth Technical Guide to the Solubility of 2-(Pyridin-3-yl)propan-2-ol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Pyridin-3-yl)propan-2-ol (CAS No. 15031-77-3), a heterocyclic compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive published empirical data, this document synthesizes information based on first principles of physical organic chemistry, structural analysis, and established theoretical frameworks. We will explore the molecule's intrinsic properties, predict its behavior in various organic solvent classes, and provide a robust experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in reaction chemistry, formulation, purification, and analytical method development.

Introduction: Understanding the Solute

2-(Pyridin-3-yl)propan-2-ol is a tertiary alcohol containing a pyridine ring. Its chemical structure dictates its physicochemical properties and, consequently, its solubility behavior.

Key Structural Features:

-

Pyridine Ring: A polar, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and imparts basicity to the molecule.

-

Tertiary Alcohol (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Isopropyl Group (-C(CH₃)₂): A non-polar, aliphatic moiety that contributes to steric bulk and lipophilicity.

The interplay between the polar pyridine and hydroxyl groups and the non-polar isopropyl group is the primary determinant of its solubility across a spectrum of solvents.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 15031-77-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁NO | [1][2][4] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Melting Point | ~53 °C | [2] |

| Boiling Point | 130 °C (at 11 Torr) | [2] |

| Predicted Density | ~1.052 g/cm³ | [2] |

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves best in a solvent that has similar polarity and intermolecular force characteristics.[5]

For 2-(Pyridin-3-yl)propan-2-ol, the key interactions are:

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and both the hydroxyl oxygen and the pyridine nitrogen are strong hydrogen bond acceptors. This is the dominant interaction in protic solvents.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms. These dipoles interact favorably with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The entire molecule, including the non-polar isopropyl group and the aromatic ring, experiences these weaker, temporary forces.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can predict the qualitative solubility of 2-(Pyridin-3-yl)propan-2-ol in common classes of organic solvents. This predictive framework is essential for initial solvent screening in experimental design.

| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding (Donor & Acceptor) | High / Miscible | The solvent's ability to both donate and accept hydrogen bonds creates strong, favorable interactions with the solute's hydroxyl group and pyridine nitrogen.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-Dipole, H-Bond Accepting | High to Moderate | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group. The lack of a donor proton on the solvent makes the interaction slightly less favorable than in protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | Low to Sparingly Soluble | The energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak van der Waals forces established with non-polar solvents.[5] Toluene and diethyl ether may show slightly better performance than alkanes due to some induced dipole or weak polar character. |

Advanced Solubility Prediction Models

For more quantitative predictions, especially in complex solvent mixtures, researchers can leverage computational models. These tools are invaluable in modern drug development for in silico screening.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8][9] A solute is predicted to be soluble in a solvent when their Hansen parameters are similar. Determining the HSP for 2-(Pyridin-3-yl)propan-2-ol would require experimental testing with a range of characterized solvents.[8]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[10][11][12] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities, offering a highly accurate predictive capability without the need for empirical data.[10][11][13][14]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Trustworthy solubility data is ultimately derived from careful experimentation. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid.[15][16]

Objective: To determine the equilibrium solubility of 2-(Pyridin-3-yl)propan-2-ol in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

2-(Pyridin-3-yl)propan-2-ol (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated quantitative method like UV-Vis spectroscopy).[5][17]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-(Pyridin-3-yl)propan-2-ol to a vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to reach a stable concentration.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation is the preferred method to separate the undissolved solid from the saturated solution.[5][15]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.[5]

-

Dilution: Accurately dilute the saturated filtrate with a known volume of the solvent (or a suitable mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. The concentration is determined by comparing the peak area to a calibration curve generated from standard solutions of 2-(Pyridin-3-yl)propan-2-ol of known concentrations.[5]

-

Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was made.

Conclusion

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- ChemicalBook. (n.d.). 2-(Pyridin-3-yl)propan-2-ol synthesis.

- LookChem. (n.d.). Cas 15031-77-3, 2-(Pyridin-3-yl)propan-2-ol.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ChemicalBook. (n.d.). 2-(Pyridin-3-yl)propan-2-ol.

- AChemBlock. (n.d.). 2-(Pyridin-3-yl)propan-2-ol 95%.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Alcohol (chemistry).

- Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.

- SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation.

- SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?.

- ResearchGate. (n.d.). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- Stenutz. (n.d.). Hansen solubility parameters.

- ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS.

- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.

- Flinn Scientific. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs.

Sources

- 1. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-(Pyridin-3-yl)propan-2-ol | 15031-77-3 [chemicalbook.com]

- 4. 2-(Pyridin-3-yl)propan-2-ol 95% | CAS: 15031-77-3 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. approcess.com [approcess.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. scm.com [scm.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. solubility experimental methods.pptx [slideshare.net]

"2-(Pyridin-3-yl)propan-2-ol" physical and chemical properties

Introduction: A Versatile Tertiary Alcohol in Chemical Synthesis and Drug Discovery

2-(Pyridin-3-yl)propan-2-ol, a pyridine derivative featuring a tertiary alcohol, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structural motifs—a nucleophilic and sterically accessible pyridine nitrogen, and a tertiary alcohol capable of functional group transformations—render it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 2-(Pyridin-3-yl)propan-2-ol, detailed synthetic protocols, and thorough characterization methodologies, designed for researchers, scientists, and drug development professionals. The strategic insights provided herein are intended to facilitate its application in the laboratory and accelerate discovery programs.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application in research and development. The following table summarizes the key physicochemical data for 2-(Pyridin-3-yl)propan-2-ol.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 15031-77-3 | [1][3][4] |

| Appearance | Reported as an oil | [5] |

| Melting Point | 53 °C | [5] |

| Boiling Point | 130 °C at 11 Torr | [5] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 13.82 ± 0.29 | [5] |

| Purity | ≥98% (commercially available) | [1] |

Synthesis of 2-(Pyridin-3-yl)propan-2-ol: A Practical Laboratory Protocol

The most common and efficient laboratory-scale synthesis of 2-(Pyridin-3-yl)propan-2-ol involves the nucleophilic addition of a methyl organometallic reagent to 3-acetylpyridine.[5] This approach is favored for its high conversion and relatively straightforward workup. Below is a detailed, step-by-step protocol based on established literature procedures.

Reaction Scheme

Caption: Synthesis of 2-(Pyridin-3-yl)propan-2-ol from 3-acetylpyridine.

Detailed Experimental Protocol

Materials:

-

3-Acetylpyridine

-

Methyllithium (1.4 M solution in diethyl ether) or Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of 3-acetylpyridine (1 equivalent) in anhydrous diethyl ether or THF is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Grignard/Organolithium Addition: The methyllithium or methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of 3-acetylpyridine over a period of 30-60 minutes, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction, preventing side reactions and ensuring a higher yield of the desired tertiary alcohol.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step serves to protonate the intermediate alkoxide and to neutralize any unreacted organometallic reagent.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(Pyridin-3-yl)propan-2-ol can be purified by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1) as the eluent to afford the pure product as an oil.[5]

Spectroscopic Characterization: Elucidating the Molecular Structure

A rigorous structural confirmation of 2-(Pyridin-3-yl)propan-2-ol is achieved through a combination of spectroscopic techniques.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

-

Methyl Protons (-CH₃): A singlet at approximately δ 1.58 ppm, integrating to 6 hydrogens, is characteristic of the two equivalent methyl groups.[5]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected for the hydroxyl proton. This signal will disappear upon the addition of D₂O.

-

Pyridine Protons: The four protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). Based on literature data, the following assignments can be made: a multiplet at ~δ 7.22 ppm (Py 5-H), a multiplet at ~δ 7.85 ppm (Py 4-H), a multiplet at ~δ 8.32 ppm (Py 6-H), and a multiplet at ~δ 8.65 ppm (Py 2-H).[5]

¹³C-NMR Spectroscopy

-

Methyl Carbons (-CH₃): A single resonance is expected for the two equivalent methyl carbons, likely in the range of δ 25-35 ppm.

-

Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl group is a quaternary carbon and is expected to have a chemical shift in the range of δ 65-75 ppm.[7] This signal would be absent in a DEPT-135 spectrum.

-

Pyridine Carbons: Five distinct signals are anticipated for the carbons of the pyridine ring, with chemical shifts generally appearing between δ 120-150 ppm.

Caption: Workflow for the NMR spectroscopic characterization of 2-(Pyridin-3-yl)propan-2-ol.

Infrared (IR) Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, characteristic of hydrogen-bonded alcohols.[9][10]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are anticipated for the C-H stretching vibrations of the methyl groups.

-

C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ will correspond to the C-H stretching of the pyridine ring.

-

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.[11][12]

-

C-O Stretch: A strong absorption band in the 1100-1200 cm⁻¹ region is characteristic of the C-O stretching vibration of a tertiary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 137, corresponding to the molecular weight of the compound.[5]

-

Fragmentation: A prominent fragment ion peak at m/z = 122 would be expected, corresponding to the loss of a methyl group (CH₃). Another potential fragmentation pathway is the loss of a water molecule (H₂O), which would result in a peak at m/z = 119.

Chemical Reactivity and Applications

2-(Pyridin-3-yl)propan-2-ol serves as a versatile intermediate in organic synthesis. The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized to modify the electronic properties of the molecule. The tertiary alcohol can undergo dehydration to form the corresponding alkene or be used in substitution reactions after conversion to a better leaving group.

Its structural features make it an attractive candidate for the synthesis of novel pharmaceutical agents and agrochemicals. The pyridine moiety is a common feature in many biologically active compounds, and the tertiary alcohol provides a handle for further molecular elaboration.

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Fire Hazards: While not highly flammable, organic compounds of this nature can be combustible. Keep away from heat, sparks, and open flames.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

2-(Pyridin-3-yl)propan-2-ol is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol, and a comprehensive guide to its spectroscopic characterization. By leveraging the information and methodologies presented herein, researchers can confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

Appretech Scientific Limited. 2-(Pyridin-3-yl)propan-2-ol. [Link]

-

Chemsrc. 2-methyl-1-pyridin-3-yl-propan-2-ol | CAS#:6302-12-1. [Link]

-

PubChemLite. 2-(pyridin-3-yl)propan-2-ol (C8H11NO). [Link]

-

SpectraBase. 2-Pyridinepropanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-ol. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]

-

ResearchGate. Typical FTIR spectrum obtained from 2-propanol reagent. [Link]

-

ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

-

Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra. [Link]

-

National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. PubChemLite - 2-(pyridin-3-yl)propan-2-ol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 3. 15031-77-3|2-(Pyridin-3-yl)propan-2-ol|BLD Pharm [bldpharm.com]

- 4. 2-(Pyridin-3-yl)propan-2-ol | 15031-77-3 [chemicalbook.com]

- 5. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 6. magritek.com [magritek.com]

- 7. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine [webbook.nist.gov]

- 13. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

Discovery and history of pyridyl tertiary alcohols

An In-depth Technical Guide to the Discovery and History of Pyridyl Tertiary Alcohols For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl tertiary alcohols represent a pivotal structural motif in modern medicinal chemistry, conferring advantageous physicochemical and metabolic properties to bioactive molecules. This guide provides a comprehensive exploration of the discovery and historical evolution of this functional group, from early synthetic endeavors using classical organometallic reagents to the sophisticated asymmetric and multi-component strategies of the 21st century. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic transformations, and examine case studies of pyridyl tertiary alcohols in drug discovery. This technical guide is designed to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both historical context and practical, field-proven insights.

The Ascendancy of the Pyridyl Tertiary Alcohol in Medicinal Chemistry

The incorporation of a tertiary alcohol group into a drug candidate can be a strategic decision to enhance its "drug-like" properties.[1] Tertiary alcohols often exhibit improved metabolic stability compared to their primary and secondary counterparts, as they are resistant to oxidation.[1][2] Furthermore, the hydroxyl group can significantly decrease lipophilicity and increase solubility, which are crucial for favorable pharmacokinetics.[1] When this tertiary alcohol is attached to a pyridine ring, a common scaffold in pharmaceuticals, it creates a unique molecular entity with a specific set of properties.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its overall solubility. The strategic placement of a pyridyl tertiary alcohol can thus be a powerful tool in lead optimization, helping to address challenges in absorption, distribution, metabolism, and excretion (ADME).[1] This moiety can also serve as a bioisostere, replacing other functional groups to fine-tune a molecule's biological activity and physicochemical properties.[4][5][6][7]

Foundational Syntheses: The Era of Organometallic Reagents

The earliest syntheses of pyridyl tertiary alcohols relied on the well-established principles of nucleophilic addition to carbonyls, primarily utilizing Grignard and organolithium reagents.

The Grignard Reaction: A Classic Approach

The addition of an organomagnesium halide (Grignard reagent) to a ketone is a fundamental method for forming tertiary alcohols.[8][9][10] In the context of pyridyl tertiary alcohols, this involves the reaction of a Grignard reagent with a pyridyl ketone.[11][12]

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the pyridyl ketone.[11] A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[11][13]

Experimental Protocol: Synthesis of 2-phenyl-1-(pyridin-2-yl)propan-2-ol via Grignard Reaction

-

Materials: 2-Acetylpyridine, bromobenzene, magnesium turnings, anhydrous diethyl ether, 1 M hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent is formed, the solution is cooled to 0 °C.

-

A solution of 2-acetylpyridine in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the reagent.[9]

-

Initiation: The reaction between magnesium and the organohalide can sometimes be slow to start. The addition of a small amount of iodine helps to activate the magnesium surface.

-

Workup: The use of a mild acid like ammonium chloride for the workup helps to protonate the alkoxide without causing unwanted side reactions that might occur with stronger acids.

Organolithium Reagents: A Potent Alternative

Organolithium reagents are generally more reactive than their Grignard counterparts and are also widely used for the synthesis of tertiary alcohols from ketones.[14][15] The reaction of an organolithium reagent with a pyridyl ketone follows a similar nucleophilic addition mechanism.[15][16]

However, the increased reactivity of organolithium reagents can sometimes lead to side reactions, such as enolization of the ketone, especially with sterically hindered reagents.[14] For 2-pyridyl ketones, chelation of the organolithium reagent by the pyridine nitrogen and the carbonyl oxygen can influence the reactivity and in some cases, the addition of lithium bromide can enhance the reaction yield.[16]

Workflow for Organolithium Addition to a Pyridyl Ketone

Caption: General workflow for the synthesis of pyridyl tertiary alcohols using organolithium reagents.

The Emergence of Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of pyridyl tertiary alcohols has been a major focus of research.

Catalytic Asymmetric Addition

A significant breakthrough in this area has been the development of catalytic asymmetric methods, where a chiral catalyst is used to control the stereochemical outcome of the reaction.[17] This typically involves the addition of an organometallic reagent to a pyridyl ketone in the presence of a chiral ligand.[18][19] The chiral ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.[20]

Optically active pyridyl alcohols have themselves been used as chiral ligands in the asymmetric addition of diethylzinc to aldehydes, demonstrating the utility of this class of compounds in catalysis.[18]

Lithiation-Borylation Methodology

A powerful method for the asymmetric synthesis of 1-heteroaryl-1-arylalkyl tertiary alcohols involves a lithiation-borylation sequence. This approach utilizes a configurationally stable lithiated carbamate and heterocyclic pinacol boronic esters, followed by oxidation to yield highly enantioenriched tertiary alcohols. This method circumvents some of the challenges associated with the direct catalytic asymmetric addition to pyridyl ketones, where the heteroatom can interfere with the catalyst.

Modern Synthetic Frontiers

Recent years have witnessed the development of innovative and highly efficient methods for the synthesis of pyridyl tertiary alcohols, moving beyond traditional organometallic additions.

Metal-Free, Three-Component Reactions

A novel and elegant approach involves a metal-free, three-component reaction of alcohols, vinylarenes, and 4-cyanopyridine.[21][22][23][24] This method allows for the synthesis of γ-pyridyl tertiary alcohols from readily available starting materials under mild conditions.[21][22][23] The versatility of this reaction has been demonstrated in the late-stage functionalization of complex molecules, including pharmaceuticals.[21][24]

Mechanism of a Three-Component Carbopyridylation

Caption: Simplified mechanism of a modern three-component synthesis of γ-pyridyl tertiary alcohols.

Biocatalysis

Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild conditions.[25][26] Biocatalytic methods for the synthesis of chiral alcohols are well-established, and there is growing interest in applying these methods to the synthesis of chiral tertiary alcohols.[25][26][27] This can involve the use of ketoreductases for the asymmetric reduction of prochiral ketones or the use of aldolases for the formation of C-C bonds.[25][26] While still an emerging area for pyridyl tertiary alcohols specifically, biocatalysis holds significant promise for the sustainable and efficient production of these valuable compounds.

Applications in Drug Discovery

The pyridyl tertiary alcohol moiety is found in a number of bioactive molecules and approved drugs. Its presence can be critical for the compound's efficacy and pharmacokinetic profile.

| Drug/Compound Class | Therapeutic Area | Role of Pyridyl Tertiary Alcohol |

| Aspartic Protease Inhibitors | HIV, Alzheimer's | The tertiary alcohol can act as a transition-state mimic, enhancing binding to the enzyme.[28] |

| Hypoglycemic Agents | Diabetes | The pyridyl alcohol structure has been shown to possess potent hypoglycemic activity.[29] |

| Enzyme Inhibitors | Various | The pyridine ring can interact with the active site of an enzyme, while the tertiary alcohol provides a key hydrogen bonding interaction.[30][31] |

Conclusion and Future Outlook

The journey of pyridyl tertiary alcohols from their initial synthesis using classical organometallic chemistry to their construction via modern, highly selective catalytic methods showcases the remarkable progress in the field of organic synthesis. The increasing prevalence of this structural motif in medicinal chemistry underscores its importance in the design of new therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including advancements in biocatalysis and flow chemistry. Furthermore, a deeper understanding of the conformational constraints and non-covalent interactions imparted by the pyridyl tertiary alcohol moiety will undoubtedly lead to the design of more potent and selective drug candidates.

References

-

Hu, A., et al. (2002). Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Chirality, 14(1), 28-31. [Link]

-

Watson, C. G., & Aggarwal, V. K. (2013). Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation–Borylation Methodology. Organic Letters, 15(6), 1346–1349. [Link]

-

Jones, T. H., et al. (1982). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 1125-1131. [Link]

-

Zhang, Y., & Liu, B. (2024). Direct Accessing γ‑Pyridyl Tertiary Alcohols through Metal Free Three-Component Reactions. ResearchGate. [Link]

-

Zhang, Y., & Liu, B. (2024). Direct Accessing γ-Pyridyl Tertiary Alcohols through Metal-Free Three-Component Reactions. Semantic Scholar. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

-

Zhang, Y., & Liu, B. (2024). Pyridyl Tertiary Alcohols through Metal-Free Three-Component Reactions. Thieme Chemistry. [Link]

-

Newbold, G. T., & Spring, F. S. (1948). Tripyridyl carbinols: A group of tertiary alcohols with amphoteric properties. Journal of the Chemical Society, 1864. [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. [Link]

-

Feske, B. D. (2020). Convergent biocatalytic synthesis of chiral tertiary alcohols. American Chemical Society. [Link]

-

Blank, B., et al. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry, 22(7), 840-4. [Link]

-

Atkinson, M. R., et al. (1967). Inhibition of alcohol dehydrogenase from yeast by pyridine. Biochemical Journal, 104(3), 872-7. [Link]

-

Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Atkinson, M. R., et al. (1967). Inhibition of alcohol dehydrogenase from yeast by pyridine. PubMed. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis strategies to prepare chiral tertiary alcohols. [Link]

-

Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Priem, G., et al. (2002). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 124(20), 5644–5645. [Link]

-

Stepan, A. F. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. [Link]

-

ResearchGate. (n.d.). Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. [Link]

-

University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]

-

ResearchGate. (n.d.). Common bioisosteres of different functional groups. [Link]

-

Wermuth, C. G. (2008). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

-

mzCloud. (n.d.). Nicotinyl alcohol. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

-

Khan Academy. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. [Link]

-

NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Organic Chemistry. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]

-

MDPI. (n.d.). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. [Link]

-

Danielson, M. L., & Larhed, M. (2015). Aspartic Protease Inhibitors Containing Tertiary Alcohol Transition-State Mimics. European Journal of Medicinal Chemistry, 90, 483-496. [Link]

-

National Institutes of Health. (n.d.). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

-

DSpace@MIT. (n.d.). Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). [Link]

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. [Link]

-

ResearchGate. (n.d.). Pyridinyl alcohol compounds used as ligands in enantioselective additions. [Link]

-

Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

ResearchGate. (n.d.). Thirty-Five Years of Synthetic Studies Directed Towards the Histrionicotoxin Family of Alkaloids. [Link]

Sources

- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Khan Academy [khanacademy.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. resources.saylor.org [resources.saylor.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]